4-({[5-(CYCLOHEXYLMETHYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE
Overview
Description
4-({[5-(Cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-(3-methylphenyl)-1,3-thiazole is a complex organic compound that features a unique combination of triazole and thiazole rings These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(Cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-(3-methylphenyl)-1,3-thiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the triazole ring, followed by the introduction of the thiazole moiety through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in large quantities suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-({[5-(Cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-(3-methylphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the triazole or thiazole rings, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or heterocyclic cores.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
4-({[5-(Cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-(3-methylphenyl)-1,3-thiazole has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It may be used in biological studies to investigate its interactions with various biomolecules and its potential as a bioactive agent.
Medicine: The compound’s structure suggests potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: It could be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-({[5-(Cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-(3-methylphenyl)-1,3-thiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s heterocyclic rings are known to interact with various biological macromolecules, potentially inhibiting or activating specific pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and thiazole derivatives, such as:
1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal activities.
Thiazole derivatives: Often used in the development of anticancer and anti-inflammatory agents.
Uniqueness
What sets 4-({[5-(Cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-(3-methylphenyl)-1,3-thiazole apart is its unique combination of triazole and thiazole rings, which may confer distinct biological activities and chemical properties. This dual-ring structure could enhance its ability to interact with multiple biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
4-[[5-(cyclohexylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-(3-methylphenyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4S2/c1-3-26-20(13-17-9-5-4-6-10-17)24-25-22(26)28-15-19-14-27-21(23-19)18-11-7-8-16(2)12-18/h7-8,11-12,14,17H,3-6,9-10,13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXQRERCGSKPGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC(=C3)C)CC4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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